5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
This compound is a pyrimidoindolone derivative with a fluorine atom at the 8-position, a 2,5-dimethylbenzyl group at the 5-position, and a 3-methoxybenzyl substituent at the 3-position (Figure 1).
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-8-fluoro-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c1-17-7-8-18(2)20(11-17)15-31-24-10-9-21(28)13-23(24)25-26(31)27(32)30(16-29-25)14-19-5-4-6-22(12-19)33-3/h4-13,16H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFNVQFUEAECKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides and indole derivatives. Key steps in the synthesis may involve:
Nucleophilic substitution reactions: to introduce the benzyl groups.
Cyclization reactions: to form the pyrimidoindole core.
Fluorination reactions: to introduce the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Implications
The target compound is compared to three derivatives with distinct substituents (Table 1):
Table 1. Structural comparison of pyrimidoindolone derivatives.
Crystallographic and Electronic Properties
- Compound (3): Crystallizes in a monoclinic P21/n space group with unit cell parameters: a = 16.366(3) Å, b = 6.0295(14) Å, c = 21.358(4) Å, β = 105.21(2)°, V = 2033.7(7) ų, Z = 4 . Hirshfeld surface analysis reveals dominant H···F (26.8%) and H···O (11.2%) interactions, critical for crystal packing .
- The 3-methoxybenzyl substituent may engage in weaker C–H···O interactions than the 2-methoxy orientation in compound (3) .
Structure-Activity Relationship (SAR) Trends
5-Position:
- Bulky groups (e.g., benzyl) enhance target engagement but may reduce solubility.
- Methyl () improves metabolic stability but sacrifices binding affinity .
3-Position: Methoxybenzyl groups (2- or 3-substituted) modulate electronic properties; 2-methoxy (compound (3)) favors π-π interactions .
8-Position:
- Fluorine universally improves membrane permeability and metabolic stability across all analogs .
Biological Activity
5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound belonging to the pyrimidoindole class. Its unique structure, characterized by a pyrimidoindole core with two distinct benzyl substituents and a fluorine atom, suggests potential biological activity that may be harnessed in medicinal chemistry. This article reviews its biological activity, synthesis, and potential therapeutic applications.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 373.46 g/mol. The presence of the fluorine atom and the methoxy group enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. The fluorine atom in its structure has been shown to enhance binding affinity to various enzymes. For instance, studies suggest that it may inhibit specific enzymes involved in cancer pathways, making it a candidate for oncology applications.
Receptor Modulation
The compound also shows potential in modulating receptor activities. Its ability to interact with neurotransmitter receptors suggests possible applications in neurology, particularly in conditions like depression and anxiety disorders. The dual benzyl substituents may facilitate better receptor binding compared to similar compounds lacking such structural features.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrimidoindole core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution reactions : The introduction of the dimethylbenzyl and methoxybenzyl groups is performed using nucleophilic substitution techniques.
- Purification : Techniques such as recrystallization and chromatography are employed to obtain high purity levels of the final product.
Case Studies
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential efficacy of this compound:
- Anticancer Activity : A related compound demonstrated IC50 values indicating effective inhibition of cancer cell proliferation. The incorporation of fluorine was critical for enhancing anticancer activity due to improved cellular uptake and target interaction.
- Neuropharmacological Effects : Another study highlighted that similar pyrimidoindole derivatives exhibited anxiolytic effects in animal models, suggesting that modifications like those found in this compound could lead to enhanced therapeutic profiles for neurological disorders .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
